molecular formula C10H9F2NO B7963583 2-(2,2-Difluoropropoxy)benzonitrile

2-(2,2-Difluoropropoxy)benzonitrile

Cat. No.: B7963583
M. Wt: 197.18 g/mol
InChI Key: MBLNNNOTDLYBFO-UHFFFAOYSA-N
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Description

2-(2,2-Difluoropropoxy)benzonitrile is an organic compound characterized by the presence of a benzonitrile group substituted with a 2,2-difluoropropoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoropropoxy)benzonitrile typically involves the reaction of 2,2-difluoropropanol with a suitable benzonitrile derivative. One common method is the nucleophilic substitution reaction where 2,2-difluoropropanol reacts with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoropropoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the benzonitrile group.

    Oxidation and Reduction: The benzonitrile group can be reduced to form corresponding amines, while the difluoropropoxy group can undergo oxidation under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield benzoic acid derivatives and difluoropropanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as potassium carbonate or sodium hydride in solvents like DMF or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: Benzylamine derivatives.

    Oxidation: Benzoic acid derivatives.

    Hydrolysis: Benzoic acid and difluoropropanol.

Scientific Research Applications

2-(2,2-Difluoropropoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoropropoxy)benzonitrile involves its interaction with specific molecular targets, depending on the context of its application. In nucleophilic substitution reactions, the compound acts as an electrophile, facilitating the attack of nucleophiles on the aromatic ring. In reduction reactions, the benzonitrile group is reduced to form amines, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzonitrile: A similar compound with two fluorine atoms on the benzene ring, used in the synthesis of poly(cyanoaryl ethers) and other materials.

    2,5-Difluorobenzonitrile: Another difluorinated benzonitrile with applications in organic synthesis and materials science.

Uniqueness

2-(2,2-Difluoropropoxy)benzonitrile is unique due to the presence of the difluoropropoxy group, which imparts distinct chemical properties and reactivity compared to other difluorobenzonitriles. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

2-(2,2-difluoropropoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-10(11,12)7-14-9-5-3-2-4-8(9)6-13/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLNNNOTDLYBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1C#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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